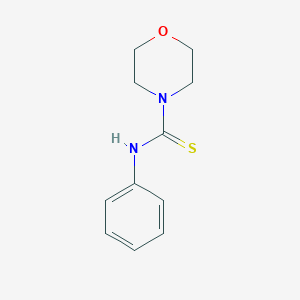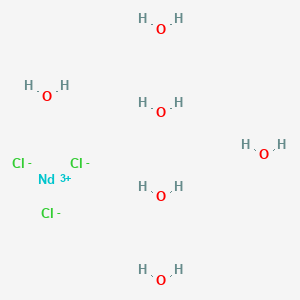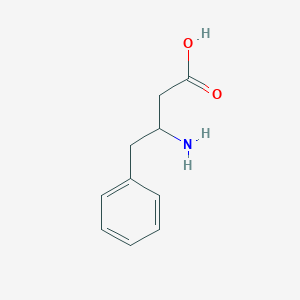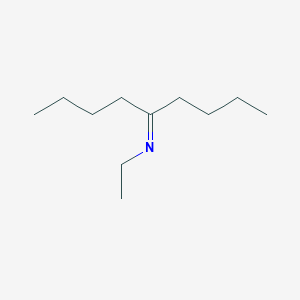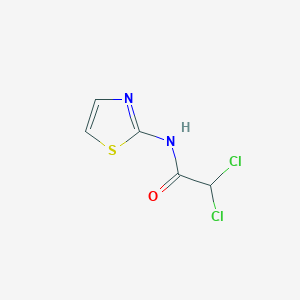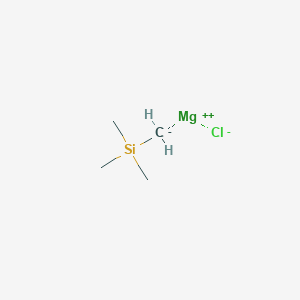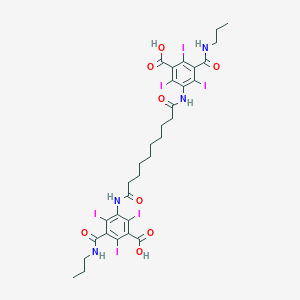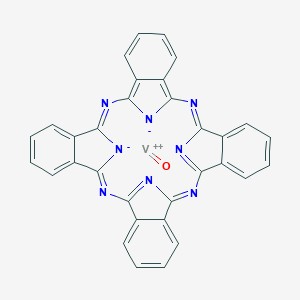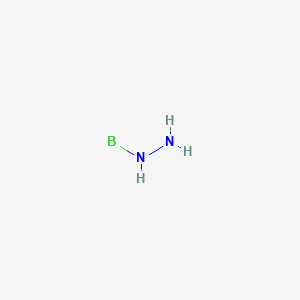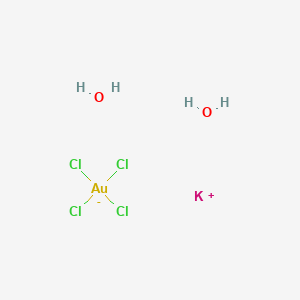
Potassium;tetrachlorogold(1-);dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium tetrachlorogold (1-) dihydrate is a chemical compound that is widely used in scientific research. It is a gold-containing compound that is used for various purposes, including as a catalyst and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate is not well understood. However, it is believed to interact with proteins and enzymes in cells, which leads to changes in their activity. This can lead to cell death, which is why it is being studied as a potential anti-cancer agent.
Efectos Bioquímicos Y Fisiológicos
Potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate in lab experiments is its high stability. It is also relatively easy to synthesize and is readily available. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate in scientific research. One potential area of research is in the development of new anti-cancer agents. Another area of research is in the development of new catalysts for organic synthesis reactions. Additionally, the use of potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate in biomedical research may lead to the development of new therapies for various diseases.
Conclusion:
Potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate is a versatile compound that has many potential applications in scientific research. Its stability and ease of synthesis make it a valuable tool for researchers in various fields. Future research may lead to the development of new therapies and catalysts based on this compound.
Métodos De Síntesis
Potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate is synthesized by reacting gold (III) chloride with potassium chloride in the presence of water. The reaction is carried out at room temperature and the resulting product is a yellow crystalline solid.
Aplicaciones Científicas De Investigación
Potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate is used in various scientific research applications. It is used as a catalyst in organic synthesis reactions, as well as in the synthesis of various compounds. It is also used as a reagent in chemical reactions, such as in the preparation of gold nanoparticles. Additionally, it has been used in biomedical research as a potential anti-cancer agent.
Propiedades
Número CAS |
13005-39-5 |
|---|---|
Nombre del producto |
Potassium;tetrachlorogold(1-);dihydrate |
Fórmula molecular |
AuCl4H4KO2 |
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
potassium;tetrachlorogold(1-);dihydrate |
InChI |
InChI=1S/Au.4ClH.K.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |
Clave InChI |
CJUURXULKITMBN-UHFFFAOYSA-J |
SMILES |
O.O.Cl[Au-](Cl)(Cl)Cl.[K+] |
SMILES canónico |
O.O.Cl[Au-](Cl)(Cl)Cl.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



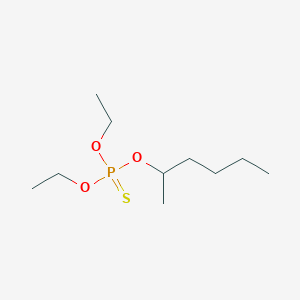
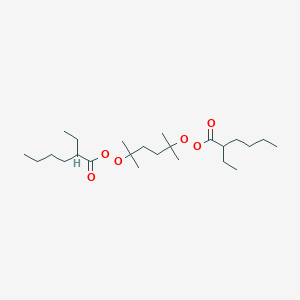
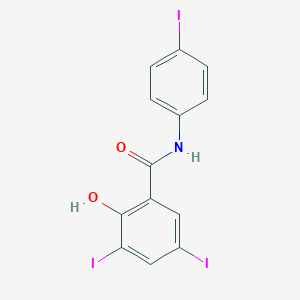
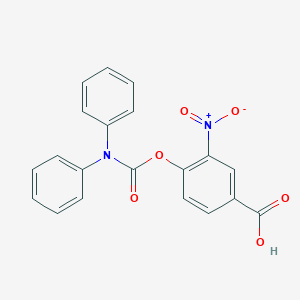
![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)
